3,5-Dimethylphenyllithium

描述

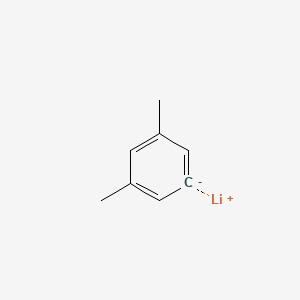

3,5-Dimethylphenyllithium is an organolithium reagent characterized by two methyl substituents at the 3- and 5-positions of the benzene ring. This compound is widely utilized in synthetic organic chemistry for its nucleophilic reactivity, particularly in cross-coupling and transmetalation reactions. Its structure imparts unique steric and electronic properties, distinguishing it from other aryllithium derivatives. The meta-substituted methyl groups reduce steric hindrance compared to ortho-substituted analogs, enabling selective reactivity in complex reaction systems .

属性

CAS 编号 |

95070-94-3 |

|---|---|

分子式 |

C8H9Li |

分子量 |

112.1 g/mol |

IUPAC 名称 |

lithium;1,3-dimethylbenzene-5-ide |

InChI |

InChI=1S/C8H9.Li/c1-7-4-3-5-8(2)6-7;/h4-6H,1-2H3;/q-1;+1 |

InChI 键 |

GGJTZEJKXAPDHY-UHFFFAOYSA-N |

规范 SMILES |

[Li+].CC1=CC(=C[C-]=C1)C |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Reactivity Differences with 2,6-Dimethylphenyllithium

The positional isomerism between 3,5-dimethylphenyllithium and 2,6-dimethylphenyllithium significantly impacts their chemical behavior. Key differences include:

| Property | This compound | 2,6-Dimethylphenyllithium |

|---|---|---|

| Substituent Positions | Meta (3,5-) | Ortho (2,6-) |

| Steric Hindrance | Lower due to meta substitution | Higher due to proximal ortho groups |

| Reactivity with Cp₂ZrCl₂ | Reacts preferentially | Unreactive under same conditions |

| Transmetalation Selectivity | Forms diarylzirconium species | Remains unreacted for later steps |

In a chemoselective transmetalation study, this compound reacted with Cp₂ZrCl₂ to yield a less reactive diarylzirconium intermediate, while 2,6-dimethylphenyllithium remained untouched. This selectivity enables sequential functionalization in multi-step syntheses .

Comparison with Other Aryllithium Reagents

- Phenyllithium (Unsubstituted) : Lacks methyl groups, leading to higher electrophilicity but lower steric protection. This makes it more reactive but less selective in crowded reaction environments.

- 3,5-Dimethoxybenzyllithium : Electron-donating methoxy groups enhance nucleophilicity but introduce different steric profiles, altering substrate compatibility.

- 3,5-Dimethylbenzoic Acid Derivatives: While structurally related, these lack the lithium center, rendering them non-nucleophilic and more suited for acid-base or coordination chemistry (e.g., in nickel(II) complexes, as seen in ).

Thermodynamic and Kinetic Considerations

This compound’s lower steric strain compared to ortho-substituted analogs reduces activation barriers in transmetalation. For example, its reaction with Cp₂ZrCl₂ proceeds without competitive side reactions, a critical advantage in catalysis and polymer chemistry. In contrast, bulkier analogs like 2,6-dimethylphenyllithium exhibit slower kinetics due to steric clashes with electrophiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。